Thiazolo[4,5-c]pyridine
Description
Historical Background and Discovery
The synthesis of this compound and related heterocyclic systems has its origins in early heterocyclic chemistry research dating back to the late 19th century. The foundational work on thiazole chemistry was established in 1887 when Hantzsch and Weber first reported thiazole-containing compounds. However, the specific synthesis and characterization of this compound as a distinct heterocyclic entity emerged much later as analytical techniques and synthetic methodologies advanced.
The development of this compound synthesis gained momentum during the mid-20th century when researchers recognized the potential of fused heterocyclic systems in pharmaceutical applications. Early synthetic approaches focused on cyclization reactions involving pyridine derivatives and thiazole precursors. A significant milestone was achieved through the development of single-step preparation methods from chloronitropyridines and thioamides or thioureas, which provided efficient access to both thiazolo[5,4-b]pyridine and this compound nuclei.
The compound's molecular structure was definitively characterized through nuclear magnetic resonance spectroscopy and X-ray crystallography studies. These analytical advances confirmed the molecular formula of carbon six hydrogen four nitrogen two sulfur (C₆H₄N₂S) and established the specific connectivity pattern that distinguishes this compound from its structural isomers.
Significance in Heterocyclic Chemistry
This compound occupies a prominent position within the broader family of nitrogen-sulfur heterocycles, representing a class of compounds that exhibit unique electronic properties due to the presence of both electron-rich sulfur and electron-deficient nitrogen atoms within the same molecular framework. The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the azole family, which includes imidazoles, oxazoles, and other thiazoles.
The bicyclic nature of this compound contributes to its aromatic stability through pi-electron delocalization across both ring systems. This delocalization pattern differs from that observed in simple thiazoles or pyridines, creating a distinct electronic environment that influences reactivity patterns and biological activity. The compound demonstrates significant aromaticity, evidenced by proton nuclear magnetic resonance chemical shifts that indicate strong diamagnetic ring current effects.
The structural rigidity imposed by the fused ring system restricts conformational flexibility, leading to well-defined three-dimensional molecular geometries that are crucial for specific biological interactions. This characteristic makes this compound derivatives particularly valuable in medicinal chemistry applications where precise molecular recognition is required for target selectivity.
Position in the Classification of Fused Heterocycles
Within the systematic classification of fused heterocycles, this compound belongs to the category of -fused bicyclic systems, where a five-membered thiazole ring is fused to a six-membered pyridine ring. This classification is based on the Hantzsch-Widman nomenclature system, which specifies the ring fusion pattern through numerical and alphabetical designations.
The [4,5-c] fusion pattern specifically indicates that the thiazole ring shares its carbon-4 and carbon-5 positions with the pyridine ring's carbon-3 and carbon-4 positions respectively. This arrangement creates a linear fusion geometry that differs from other possible isomers such as thiazolo[5,4-b]pyridine or thiazolo[3,2-a]pyridine, each of which exhibits distinct electronic and steric properties.
Table 1: Classification of Thiazolopyridine Isomers
The systematic position of this compound within heterocyclic chemistry is further defined by its relationship to other important pharmaceutical scaffolds. The compound shares structural similarities with thiazolo[4,5-d]pyrimidine, a classic biologically active skeleton that has inspired the development of numerous therapeutic agents.
Current Research Landscape
Contemporary research on this compound spans multiple disciplines, with particular emphasis on pharmaceutical applications, materials science, and synthetic methodology development. The current research landscape is characterized by several major themes that reflect the compound's versatility and potential for practical applications.
Pharmaceutical research represents the most active area of this compound investigation, with studies focusing on the development of kinase inhibitors, antimicrobial agents, and anticancer compounds. Recent discoveries have identified this compound derivatives as potent phosphoinositide 3-kinase inhibitors, with some compounds achieving nanomolar inhibitory concentrations against specific kinase isoforms. These findings have stimulated extensive structure-activity relationship studies aimed at optimizing selectivity and potency.
Table 2: Recent Pharmaceutical Applications of this compound Derivatives
| Application | Target | Representative Compound | Activity Range | Research Status |
|---|---|---|---|---|
| Kinase Inhibition | Phosphoinositide 3-kinase | Substituted derivatives | 3.6-501 nanomolar | Active development |
| Antimicrobial Activity | Various pathogens | Amino derivatives | Variable | Screening phase |
| Anticancer Activity | Multiple cell lines | Functionalized analogs | Micromolar range | Preclinical studies |
| Herbicidal Activity | Plant enzymes | Thiazolopyridine series | Variable | Agricultural trials |
Synthetic methodology research continues to advance with the development of new preparative routes that improve efficiency and expand structural diversity. Recent innovations include high-pressure synthesis methods using specialized reactor systems, solid-phase synthesis protocols that enable combinatorial library generation, and cascade reaction sequences that provide access to highly functionalized derivatives.
The agricultural chemistry sector has also recognized the potential of this compound derivatives as herbicidal agents. Scaffold hopping methodologies have led to the discovery of new thiazolopyridine compound classes that demonstrate potent herbicidal activity through inhibition of acyl-acyl carrier protein thioesterase, representing a novel mode of action for weed control.
Current research trends indicate growing interest in the development of environmentally sustainable synthesis methods, with emphasis on microwave-assisted reactions, catalyst-free procedures, and the use of recyclable promoter systems. These approaches align with green chemistry principles while maintaining high synthetic efficiency and product quality.
The integration of computational chemistry and experimental research has accelerated the discovery and optimization of this compound derivatives. Molecular docking studies provide insights into binding mechanisms and guide rational drug design efforts, while structure-activity relationship analyses inform the development of more effective compounds.
Future research directions are likely to focus on the exploration of novel biological targets, the development of more selective therapeutic agents, and the investigation of combination therapies that leverage the unique properties of this compound scaffolds. The compound's established synthetic accessibility and demonstrated biological activity position it as a valuable platform for continued pharmaceutical innovation.
Properties
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-7-3-5-6(1)9-4-8-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPLAFRCDDWERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Steps:
- Lithiation : Reaction of n-BuLi with precursors in tetrahydrofuran at low temperatures (0°C to -78°C).
- Cyclization : Addition of formic acid under heating to achieve the final product.
Reaction Details:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1.1 | n-BuLi, THF/hexane (0°C) | - |
| 1.2 | THF/hexane (-78°C to 20°C) | ~46% |
| 2.1 | Formic acid (Heating) | ~45% |
- Advantages :
- Suitable for large-scale synthesis.
- Reference : This method has been optimized for industrial applications.
Cyclocondensation Reactions
Cyclocondensation is another effective strategy for preparing this compound derivatives.
- Key Reagents :
- Thiocyanatoacetylacetone as an intermediate.
- Hydrazine or hydrazide derivatives.
- Reaction Medium : Ethanol is commonly used as a solvent.
- Outcome : The method yields acetylated thiazole derivatives without requiring complex purification techniques.
Summary Table of Methods
| Method | Key Reagents | Conditions | Yield/Features |
|---|---|---|---|
| Single-Step Synthesis | Chloronitropyridines + Thioamides | Mild heating | High yield, versatile |
| One-Pot Thiol Deprotection | Thiol precursors | Controlled cyclization | Efficient, avoids intermediates |
| Multi-Step Reaction (n-BuLi) | n-BuLi, formic acid | Low temperature + heating | Moderate yield |
| Cyclocondensation | Thiocyanatoacetylacetone | Ethanol | Simple procedure |
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites on the thiazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Scientific Research Applications
Thiazolo[4,5-c]pyridine has a broad spectrum of applications across various fields, including chemistry, biology, medicine, and industry. Below are detailed insights into its applications:
Chemistry
- Synthesis Building Block : this compound serves as a crucial building block for synthesizing complex organic molecules. Its reactive sites facilitate the formation of diverse derivatives through various chemical reactions, including cyclocondensation and functionalization processes.
Biology
- Enzyme Inhibition : This compound has been extensively studied for its role as an enzyme inhibitor. Notably, derivatives of this compound have demonstrated potent inhibitory effects on the c-KIT protein, which is implicated in several cancers, including gastrointestinal stromal tumors (GIST) . The inhibition of c-KIT leads to significant suppression of cancer cell proliferation and induction of apoptosis in affected cells.
Medicine
- Anticancer Agents : this compound derivatives have shown promising anticancer properties. For example, certain derivatives exhibit higher enzymatic and anti-proliferative activities than established treatments like imatinib against resistant cancer cell lines harboring specific mutations in the c-KIT gene .
- Anti-inflammatory and Antimicrobial Properties : Beyond anticancer activity, these compounds have been explored for their anti-inflammatory and antimicrobial effects. Their ability to modulate biological pathways makes them potential candidates for developing new therapeutic agents.
Industry
- Agricultural Applications : In the agricultural sector, this compound is utilized in developing herbicides and fungicides. Its bioactive properties contribute to its effectiveness in controlling plant pathogens and pests.
Case Study 1: Anticancer Activity
A study conducted on this compound derivatives revealed their significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. The research highlighted that these derivatives could induce cell death through the inhibition of c-KIT signaling pathways, demonstrating their potential as novel anticancer agents .
Case Study 2: Overcoming Drug Resistance
Research focused on thiazolo[5,4-b]pyridine derivatives showed that specific compounds could overcome drug resistance associated with c-KIT mutations. One derivative demonstrated an 8-fold higher inhibitory activity against the c-KIT V560G/D816V double mutant compared to imatinib. This finding underscores the potential for developing targeted therapies that can effectively address resistance mechanisms in cancer treatment .
Mechanism of Action
The mechanism of action of thiazolo[4,5-c]pyridine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives act as inhibitors of phosphoinositide 3-kinase, which plays a crucial role in cell growth and survival pathways . The binding of these compounds to their targets often involves hydrogen bonding and hydrophobic interactions, leading to the inhibition of enzymatic activity and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Similar Thiazolo-Fused Compounds
Thiazolo[4,5-c]pyridine
- Anticancer Activity : Derivatives like halo-imidazo[4,5-c]pyridine nucleosides exhibit antitumor properties, particularly against leukemia .
- Synthesis Challenges : Low yields in cyclization steps limit scalability, though Q-Tube-based high-pressure methods improve efficiency for related pyridazines .
Thiazolo[5,4-b]pyridine
- Diverse Bioactivities : Acts as S1p1/S1p5 agonist , H3 receptor antagonist , and DNA gyrase inhibitor .
- Drug-Like Properties : 2-Pyridyl-substituted derivatives show promise as PI3K inhibitors .
Thiazolo[4,5-b]pyridine
- Antimicrobial Efficacy : Spiro-cyclohexane derivatives (e.g., compound 75 ) demonstrate robust inhibition against bacteria (e.g., Salmonella typhimurium) and fungi, outperforming streptomycin and amphotericin B in some cases .
- Solubility : Poor water solubility but high solubility in DMF and DMSO .
Thiazolo[5,4-d]pyrimidine
Substituent Effects on Activity
Biological Activity
Thiazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on recent research findings, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of this compound
This compound is characterized by its unique bicyclic structure, which integrates a thiazole and pyridine ring. This structural configuration contributes to its ability to interact with various biological targets, making it a promising scaffold for drug development.
Biological Activities
This compound derivatives have been associated with a range of biological activities, including:
- Anticancer Activity : Several studies have reported that this compound derivatives exhibit potent anticancer properties. For instance, compounds have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cells. One study highlighted a derivative with an IC50 of 4.77 μM against the c-KIT V560G/D816V double mutant, outperforming imatinib in both enzymatic inhibition and anti-proliferative activity .
- Antimicrobial Properties : Research has demonstrated the antimicrobial efficacy of this compound derivatives against a range of pathogens. Compounds were tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results with low minimum inhibitory concentrations (MIC) .
- Anti-inflammatory Effects : Some this compound derivatives have been evaluated for their analgesic and anti-inflammatory activities. In vivo studies indicated significant reductions in pain responses in animal models .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Functionalization : Modifications at specific positions on the this compound scaffold can enhance potency. For example, substituents at the 6-position have been shown to significantly increase inhibitory activity against c-KIT .
- Molecular Docking Studies : Computational studies have provided insights into binding interactions with biological targets. Molecular docking simulations indicated that certain substitutions improve binding affinity to targets like DNA gyrase and MurD .
Case Study 1: Anticancer Activity
A study synthesized a series of this compound derivatives and evaluated their anticancer activity. The most potent compound demonstrated an IC50 value of 3.6 nM against PI3Kα, indicating strong potential as an anticancer agent . The structure-activity relationship revealed that sulfonamide functionalities were critical for enhancing activity.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound derivatives. The compounds exhibited significant antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 μM for some derivatives . This study emphasized the potential for developing new synthetic antimicrobial agents based on this scaffold.
Data Summary
Q & A
Q. What are the established synthetic routes for Thiazolo[4,5-c]pyridine derivatives, and how can their regioselectivity be controlled?
this compound derivatives are typically synthesized via multi-step heterocyclization. A common approach involves:
- Condensation of pyridine-2-carbaldehydes with heterocyclic amines to form Schiff bases (e.g., using carbohydrazide and 1,4-diacetylphenyl) .
- Cyclization with thioglycolic acid to generate thiazolidinones, followed by further reactions with hydroxylamine hydrochloride and KOH to form fused isoxazolines . Regioselectivity is controlled by adjusting reaction conditions (e.g., solvent polarity, temperature) and substituent positioning on the pyridine ring.
Q. How can structural characterization of this compound derivatives be methodically validated?
Key techniques include:
- FTIR and NMR spectroscopy : To confirm functional groups (e.g., thiol, triazole) and regiochemistry. For example, ¹H NMR can distinguish between tautomers by analyzing chemical shifts of NH protons .
- X-ray crystallography : Validates bond lengths and angles by comparing with theoretical models (e.g., B3LYP/6-31G(d,p)-optimized geometries) .
- Mass spectrometry : Determines molecular weight and fragmentation patterns to verify synthesis intermediates .
Q. What safety protocols are critical for handling this compound derivatives in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves (EN 374-compliant) and flame-retardant lab coats to prevent skin contact .
- Ventilation : Work in fume hoods to avoid inhalation of volatile intermediates.
- Waste disposal : Contaminated gloves and reagents must follow local hazardous waste regulations .
Advanced Research Questions
Q. How do computational methods like DFT optimize the design of this compound-based compounds?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts vibrational modes, bond angles, and electronic properties. For example:
- Calculated vibrational energy levels and potential energy distribution (PED) align with experimental FTIR/Raman spectra, resolving tautomeric equilibria (e.g., 1H- vs. 3H-4-methyl-triazolo[4,5-c]pyridine) .
- Frontier molecular orbital (FMO) analysis identifies reactive sites for targeted modifications (e.g., enhancing electrophilicity at the thiazole ring) .
Q. What methodologies resolve contradictions in biological activity data for this compound derivatives?
- Structure-activity relationship (SAR) studies : Compare substituent effects across analogs. For instance, bromination increases LogP (lipophilicity) but reduces water solubility, impacting herbicidal vs. antimicrobial efficacy .
- In vitro vs. in vivo correlation : For example, 2,3-dihydrothiazolo derivatives show better crop selectivity (20% damage at 150 g/ha) than fully aromatic analogs due to reduced LogP (1.59 vs. 2.28) .
Q. How can tautomeric equilibria in this compound derivatives be experimentally analyzed?
- Vibrational spectroscopy : FTIR and Raman spectra differentiate tautomers (e.g., 1H- vs. 3H-4-methyl-triazolo[4,5-c]pyridine) by NH stretching frequencies and ring deformation modes .
- ¹³C NMR : Chemical shifts of carbon atoms adjacent to tautomeric sites (e.g., C-3 vs. C-5 in triazole rings) provide resolution .
Q. What strategies improve the pharmacokinetic (PK) profile of this compound-based drug candidates?
- LogP optimization : Introducing hydrophilic groups (e.g., hydroxyl, amine) increases water solubility. For example, dihydrothiazolo derivatives achieve 173 mg/L solubility vs. 49 mg/L for aromatic analogs .
- Metabolic stability assays : In vitro microsomal studies identify metabolic soft spots (e.g., oxidation at the pyridine ring), guiding structural modifications .
Methodological Notes
- Synthesis : Prioritize regioselective cyclization by monitoring reaction progress via TLC or HPLC .
- Computational modeling : Validate DFT results with experimental crystallographic data to minimize errors .
- Biological testing : Use standardized MIC (minimum inhibitory concentration) assays for antimicrobial activity and greenhouse preemergence tests for herbicidal efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
